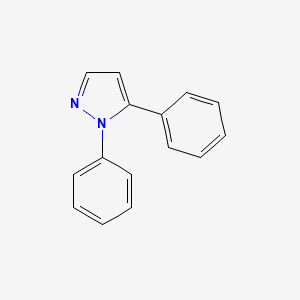

1,5-Diphenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346572 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-89-6 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1,5-Diphenyl-1H-pyrazole from Chalcones

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous approved therapeutic agents.[1][2] Among its many derivatives, the 1,5-diphenyl-1H-pyrazole moiety is of significant interest. This in-depth technical guide provides a comprehensive overview of its synthesis, focusing on the robust and versatile pathway from chalcone precursors. We will dissect the underlying reaction mechanisms, present detailed, field-proven experimental protocols, compare methodological variations, and offer insights into process optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to master this critical synthetic transformation.

Foundational Chemistry: The Indispensable Role of Chalcones

Before the pyrazole ring can be forged, its open-chain precursor, the chalcone, must be synthesized. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile building blocks for a multitude of heterocyclic systems.[3][4] Their synthesis is most commonly achieved via the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde (benzaldehyde) and an aromatic ketone (acetophenone).

The causality behind this choice of reaction is its efficiency and simplicity. A strong base, such as sodium or potassium hydroxide, deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[5][6]

Diagram 1: General Workflow for Pyrazole Synthesis

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. ijirt.org [ijirt.org]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 6. akademisains.gov.my [akademisains.gov.my]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,5-Diphenyl-1H-pyrazole

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The metabolic stability and synthetic versatility of the pyrazole ring make it a "privileged scaffold" for the development of novel therapeutic agents.[1] This guide focuses on a key derivative, 1,5-Diphenyl-1H-pyrazole, providing a detailed exploration of its molecular architecture and a robust protocol for its synthesis, tailored for researchers, scientists, and drug development professionals. Understanding the precise three-dimensional arrangement of this molecule is paramount for designing new drugs with improved efficacy and selectivity.

Molecular Geometry and Crystal Structure: A Detailed Analysis

The molecular structure of pyrazole derivatives is characterized by the relative orientations of the planar pyrazole and phenyl rings. These orientations, defined by dihedral angles, are critical for the molecule's interaction with biological targets. In the case of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings at positions 3 and 5 of the pyrazole core are not coplanar with the central heterocyclic ring.[4]

Key Geometric Observations:

-

The phenyl ring at the 5-position and the phenyl ring at the 3-position exhibit distinct dihedral angles with respect to the central pyrazole ring.[4]

-

Specifically, in the dinitrophenyl derivative, the phenyl rings make dihedral angles of 39.61 (8)° and 9.4 (1)° with the pyrazole ring.[4]

-

The dihedral angle between the pyrazole ring and the dinitrophenyl substituent at the 1-position is 46.95 (5)°.[4]

This non-planar conformation is a common feature in many biologically active pyrazole derivatives and is a key determinant of their pharmacological profiles. The twisted arrangement of the phenyl groups influences the overall shape of the molecule, which in turn governs its ability to fit into the binding pockets of enzymes and receptors.

Tabulated Crystallographic Data

The following table summarizes the crystallographic data for 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, providing a valuable reference for computational modeling and structural comparisons.[4]

| Parameter | Value |

| Chemical Formula | C₂₁H₁₄N₄O₄ |

| Molecular Weight | 386.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2170 (5) |

| b (Å) | 12.9467 (10) |

| c (Å) | 19.3006 (14) |

| V (ų) | 1803.4 (2) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 4.2 |

Visualizing the Molecular Architecture

To better comprehend the spatial arrangement of the constituent rings, a schematic representation of the molecular structure of this compound is provided below.

Caption: Molecular structure of this compound.

Synthetic Protocol: A Reliable Pathway to this compound

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with phenylhydrazine. This method is robust and provides good yields of the desired product.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10 g (0.25 mol) of sodium hydroxide in 100 mL of 95% ethanol. Cool the solution in an ice bath.

-

Reaction Mixture: In a separate beaker, prepare a mixture of 10.4 mL (0.1 mol) of benzaldehyde and 12.0 mL (0.1 mol) of acetophenone.

-

Condensation Reaction: Slowly add the benzaldehyde-acetophenone mixture to the cooled ethanolic NaOH solution with constant stirring.

-

Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a yellow precipitate indicates the progress of the reaction.

-

Isolation and Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Further wash the product with a small amount of cold ethanol.

-

Drying: Dry the crude chalcone in a vacuum oven at 50-60 °C. Recrystallize from ethanol to obtain pure, pale-yellow crystals of 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 2.08 g (0.01 mol) of the synthesized chalcone.

-

Reagent Addition: Add 20 mL of glacial acetic acid to the flask, followed by the dropwise addition of 1.1 mL (0.011 mol) of phenylhydrazine.

-

Cyclization Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Final Product: Recrystallize the crude product from ethanol to yield pure crystals of this compound.

Applications in Drug Development: A Privileged Scaffold

The this compound core is a recurring motif in a multitude of compounds with significant therapeutic potential. Its rigid structure, coupled with the ability to introduce various substituents at the phenyl rings, allows for the fine-tuning of its pharmacological properties.

Key Therapeutic Areas:

-

Anticancer Agents: Numerous 1,5-diphenylpyrazole derivatives have been synthesized and evaluated as inhibitors of cancer cell growth, with some showing significant activity against breast cancer cell lines.[5]

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of diphenyl-pyrazoles have been investigated as selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases and depression.

-

Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic drugs, with celecoxib being a prominent example.[2]

The continued exploration of the structure-activity relationships of this compound and its analogues holds immense promise for the discovery of novel and effective therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and a reliable synthetic route for this compound. By understanding its structural intricacies and employing the outlined experimental protocol, researchers are well-equipped to synthesize and further investigate this important heterocyclic compound. The insights into its molecular architecture are fundamental for the rational design of new drug candidates, underscoring the enduring importance of the pyrazole scaffold in modern medicinal chemistry.

References

- 1. new.zodml.org [new.zodml.org]

- 2. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 4. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 1,5-Diphenyl-1H-pyrazole

An In-Depth Technical Guide to 1,5-Diphenyl-1H-pyrazole: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview of this compound, a key derivative within this class. We will explore its fundamental physical and chemical properties, detail robust synthetic and characterization protocols, and discuss its reactivity and significance as a building block for novel therapeutic agents and agrochemicals.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile heterocyclic compound.

Molecular Structure and Physicochemical Profile

This compound is an aromatic heterocyclic compound featuring a five-membered pyrazole ring substituted with phenyl groups at the N1 and C5 positions.[2] This substitution pattern imparts significant thermal stability and a specific stereochemical arrangement that influences its reactivity and biological interactions. The phenyl groups contribute to the molecule's lipophilicity, a key parameter in drug design.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6831-89-6 | [2][4] |

| Molecular Formula | C₁₅H₁₂N₂ | [2][5] |

| Molecular Weight | 220.28 g/mol | [2] |

| Appearance | Solid, typically off-white to yellow | [2][6] |

| Melting Point | 86-90 °C (for a trifluoromethyl derivative) | [6] |

| Solubility | Moderately soluble in organic solvents. | [2] |

| InChI | InChI=1/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | [2] |

Crystal Structure Insights: Single-crystal X-ray diffraction studies on pyrazole derivatives reveal important conformational details. For instance, in a related dinitrophenyl derivative, the phenyl rings attached to the pyrazole core are not coplanar with the central ring.[7] The dihedral angles are significant, with the phenyl group at the C5 position having a dihedral angle of 9.4(1)° and the group at the N1 position having an angle of 46.95(5)° relative to the pyrazole ring.[7] This twisted conformation is a critical feature that governs how the molecule packs in a solid state and interacts with biological targets.

Synthesis and Purification

The most common and efficient method for synthesizing 1,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine.[8]

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol is adapted from a general procedure for synthesizing pyrazole derivatives using a cerium catalyst.[6]

Materials:

-

1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

[Ce(L-Pro)₂]₂(Oxa) catalyst (5 mol %)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane-ethyl acetate mixture)

-

25 mL Round-bottomed flask

-

Magnetic stirrer

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Solvent Addition: Add 10 mL of ethanol to the flask.

-

Catalyst Addition: Introduce a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).

-

Causality Note: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for reactions that may require heating. The catalyst, a Lewis acid, activates the carbonyl group, facilitating the initial nucleophilic attack by hydrazine and accelerating the condensation and subsequent cyclization steps.

-

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Trustworthiness Note: TLC is a critical self-validating step. By comparing the reaction mixture spot to the spots of the starting materials, one can unequivocally determine when the reactants have been consumed and the reaction is complete, preventing premature workup or unnecessary reaction time.

-

-

Catalyst Removal: Once the reaction is complete as indicated by TLC, filter the reaction mixture to remove the solid catalyst.

-

Solvent Removal: Evaporate the remaining solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography over silica gel to afford the pure pyrazole derivative.[6]

Spectroscopic Characterization

Structural elucidation and confirmation of this compound and its derivatives are routinely achieved using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Phenyl-Substituted Pyrazoles

| Technique | Observed Features (for related derivatives) | Source |

| ¹H NMR | δ 7.2-7.4 ppm (m): Multiplet corresponding to the overlapping signals of the 10 aromatic protons from the two phenyl rings. δ 6.3-7.1 ppm (s): Singlet for the proton at the C3 or C4 position of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this signal appears at 7.06 ppm. | [6][9] |

| ¹³C NMR | δ 140-150 ppm: Signals for the C3 and C5 carbons of the pyrazole ring. δ 125-130 ppm: A cluster of signals for the aromatic carbons of the phenyl groups. δ 105-110 ppm: Signal for the C4 carbon of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this appears at 110.0 ppm. | [6][9] |

| FT-IR | ~3050 cm⁻¹: C-H stretching (aromatic). ~1597 cm⁻¹: C=C stretching (aromatic ring). ~1520 cm⁻¹: C=N stretching (pyrazole ring). | [10][11] |

| Mass Spec (ESI) | m/z = 221 [M+H]⁺: For the parent compound C₁₅H₁₂N₂. Derivatives show corresponding molecular ion peaks (e.g., m/z = 235 [M+H]⁺ for the 3-methyl derivative). | [6][12] |

Chemical Reactivity and Derivatization

The this compound scaffold is synthetically versatile, offering multiple sites for chemical modification to modulate its biological and physical properties.

-

Electrophilic Substitution: The two phenyl rings can undergo classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity is influenced by the electron-withdrawing nature of the pyrazole ring.[2]

-

Modification at C3 and C4: The carbon atoms of the pyrazole ring can be functionalized. For example, starting from appropriate precursors, derivatives such as this compound-3-carboxylic acid can be synthesized, providing a handle for forming amides and esters.[13][14]

-

Coordination Chemistry: The nitrogen atom at the 2-position possesses a lone pair of electrons, allowing the pyrazole to act as a ligand and coordinate with metal ions, leading to the development of new catalysts or materials.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 6831-89-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6831-89-6 [chemicalbook.com]

- 5. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Pyrazole, 3,5-diphenyl- [webbook.nist.gov]

- 13. CAS#:13599-22-9 | this compound-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 14. researchgate.net [researchgate.net]

Tautomerism in substituted 1,5-diphenylpyrazoles

An In-Depth Technical Guide to Tautomerism in Substituted 1,5-Diphenylpyrazoles

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their broad applications in medicinal chemistry and materials science.[1] The phenomenon of tautomerism in pyrazole systems profoundly influences their physicochemical properties, reactivity, and biological activity.[2] For N-substituted systems like 1,5-diphenylpyrazoles, the common annular tautomerism is precluded, bringing other tautomeric equilibria—primarily keto-enol tautomerism—to the forefront. This guide provides a comprehensive exploration of the structural, electronic, and environmental factors governing tautomerism in 1,5-diphenylpyrazole derivatives. We will dissect the theoretical underpinnings, detail advanced experimental and computational methodologies for characterization, and present field-proven protocols, offering researchers and drug developers a definitive resource for understanding and manipulating these dynamic molecular systems.

Introduction: The Significance of Tautomerism in N-Arylpyrazoles

The 1,5-diphenylpyrazole scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities. Unlike their N-unsubstituted counterparts, which exhibit a rapid N1-H/N2-H proton exchange known as annular tautomerism, the presence of a substituent at the N1 position locks the core structure.[3] However, this does not render the system static. When functional groups capable of proton migration are introduced, particularly at the C3 position (e.g., a hydroxyl group), a new set of tautomeric equilibria emerges.

The most critical of these is the keto-enol tautomerism observed in 1,5-diphenyl-1H-pyrazol-3(2H)-one systems.[4] These compounds can exist in equilibrium between a hydroxy (OH-form or enol), a methylene (CH-form or keto), and an imino (NH-form) tautomer. The predominant form is dictated by a delicate balance of intramolecular electronics, steric effects, and intermolecular interactions with the surrounding environment (solvent, solid-state packing).[5] Understanding and controlling this equilibrium is paramount, as each tautomer presents a unique three-dimensional shape, hydrogen bonding profile, and electronic distribution, directly impacting its ability to interact with biological targets, its solubility, and its metabolic stability.

Theoretical Framework: Beyond Annular Tautomerism

In 1,5-diphenylpyrazole derivatives, the key tautomeric interplay involves functional groups on the pyrazole ring. The primary equilibrium studied is that of the pyrazolone system.

The Keto-Enol-Imine Equilibrium

For a compound like 1,5-diphenyl-3-hydroxypyrazole, three potential prototropic tautomers can be considered:

-

OH-Form (Enol): 1,5-Diphenyl-1H-pyrazol-3-ol. This form is aromatic and possesses a hydroxyl group capable of acting as a hydrogen bond donor.

-

NH-Form (Lactam/Amide): 1,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer contains an amide-like functionality.

-

CH-Form (Keto): 1,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one. This form contains a methylene group adjacent to the carbonyl.

The relative stability of these forms is not intuitive and depends heavily on the factors discussed in the next section. While often referred to as keto-enol tautomerism, the potential contribution of the NH-form makes it a more complex system.[4][5]

Caption: Prototropic tautomeric equilibria in 1,5-diphenylpyrazol-3-one systems.

Governing Factors of Tautomeric Equilibrium

The position of the tautomeric equilibrium (KT) is a function of the Gibbs free energy difference (ΔG) between the tautomers. This energy landscape is sculpted by several key factors.

Substituent Effects

The electronic nature of substituents on the pyrazole ring or the N-phenyl ring can significantly influence tautomer stability.

-

Electron-donating groups (EDGs) at the C3 position tend to stabilize the C3-tautomer (OH-form).[1]

-

Electron-withdrawing groups (EWGs) at the C3 position, particularly those capable of conjugation like -CHO or -COOH, tend to favor the tautomer where they are conjugated with the pyrazole π-system, which can stabilize the NH or CH forms.[1]

-

For pyrazoles with substituents at C3 and C5, theoretical studies have shown that strong π-acceptors favor the tautomer where they are in a conjugated position relative to the N1-H, while strong σ-acceptors show the opposite preference.[1] This principle can be extended to N1-substituted systems to predict substituent influences on the C3/C4 positions.

Solvent Effects

The solvent environment plays a critical, often decisive, role in determining the predominant tautomer in solution.

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these environments, the OH-form of 1-phenyl-1H-pyrazol-3-ol can form stable, hydrogen-bonded dimers, making it the predominant species.[4][6]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are effective hydrogen bond acceptors. They can disrupt the self-association of the OH-form, solvating individual molecules. This can shift the equilibrium, and in many cases, the OH-form still predominates, but as a monomer.[4][7] The presence of both tautomers can sometimes be detected in DMSO.[8]

-

Water: The presence of water molecules can lower the energetic barriers for proton transfer by forming hydrogen-bonded bridges, facilitating interconversion.[2]

Physical State: Solid vs. Solution

A crucial distinction must be made between the solid state and solution.

-

Solid State: Crystal packing forces often select for a single, most stable tautomer. X-ray crystallography provides unambiguous evidence for the structure in the solid phase, which is frequently the OH-form existing as a dimer.[6][7]

-

Solution: In solution, the compound is free from the lattice constraints of the crystal, and a dynamic equilibrium between tautomers is often established. The observed structure is a population-weighted average unless the exchange rate is slow on the analytical timescale.[2]

Experimental Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is required to confidently assign tautomeric structures and quantify their equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[2] By comparing the spectra of the tautomeric compound with "fixed" derivatives (e.g., O-methylated and N-methylated analogs), unambiguous assignments can be made.[4]

Protocol: Tautomer Assignment using ¹³C and ¹⁵N NMR

-

Synthesis: Prepare the target 1,5-diphenylpyrazolone and its corresponding "fixed" derivatives: 3-methoxy-1,5-diphenyl-1H-pyrazole (fixed OH-form) and 2-methyl-1,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one (fixed NH-form).

-

Sample Preparation: Dissolve each of the three compounds in the desired deuterated solvent (e.g., CDCl₃ and DMSO-d₆) in separate NMR tubes.

-

Data Acquisition: Acquire quantitative ¹H, ¹³C, and ¹⁵N NMR spectra for all samples under identical conditions.

-

Analysis:

-

Compare the ¹³C chemical shifts of the pyrazole ring carbons (C3, C4, C5) of the target compound with those of the fixed derivatives. A close resemblance of the target's shifts to the O-methyl derivative confirms the predominance of the OH-form.[4][7]

-

The ¹⁵N chemical shifts are particularly diagnostic. The "pyrrole-like" N1 and "pyridine-like" N2 have distinct chemical shifts. In the OH-form of 1-phenyl-1H-pyrazol-3-ol, N1 resonates around 192 ppm while N2 is further downfield around 243-262 ppm.[4][7] This large difference confirms the different nature of the nitrogen atoms.

-

Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for Tautomeric Pyrazolones in CDCl₃ [4][7]

| Compound | Tautomer | C3 (ppm) | C5 (ppm) | N1 (ppm) | N2 (ppm) |

| 1-Phenyl-1H-pyrazol-3-ol (Target) | OH-Form | ~164.0 | ~129.1 | ~192.1 | ~245.9 |

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH) | OH-Form | ~164.8 | ~127.7 | ~195.6 | ~261.7 |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (Fixed NH) | NH-Form | ~168.2 | ~142.3 | ~159.1 | ~162.5 |

Causality: The significant downfield shift of C5 and the upfield shift of both N1 and N2 in the fixed NH-form relative to the OH-form are due to the change in hybridization and electronic environment upon tautomerization. This provides a clear, self-validating fingerprint for each tautomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state. It can resolve the position of the mobile proton, confirming whether the structure is the OH, NH, or CH form and revealing intermolecular interactions like hydrogen-bonded dimers.[6][7]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers.

Workflow: Predicting Tautomeric Equilibrium Computationally

Caption: A standard DFT workflow for predicting tautomer stability.

Expertise: This workflow allows for the calculation of Gibbs free energies (G) for each tautomer, both in the gas phase and in various solvents using a Polarizable Continuum Model (PCM).[5][9] The tautomer with the lower G is predicted to be more stable. The results consistently show that the keto-enol equilibrium heavily favors one form over the other depending on the substitution and environment.[9] For example, DFT analysis correctly predicts the OH-form of 1-phenyl-1H-pyrazol-3-ol to be the most stable in the gas phase and nonpolar solvents.[4]

Synthesis of a Tautomeric 1,5-Diphenylpyrazole System

The most common route to 1,5-disubstituted pyrazolones is the cyclocondensation of a β-ketoester with a substituted hydrazine.[10][11]

Protocol: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established cyclocondensation procedures.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Addition of Hydrazine: Add 1,2-diphenylhydrazine (1.0 eq) to the solution. Note: Using the appropriate substituted hydrazine is key to installing the desired N1 and C5 substituents.

-

Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or benzene/petroleum ether) to yield the pure pyrazolone product.[11]

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting product will exist in its most stable tautomeric form under the characterization conditions.

Implications for Drug Development

The tautomeric state of a drug candidate is not a trivial academic detail; it has profound real-world consequences:

-

Receptor Binding: Tautomers are distinct chemical entities (prototropic isomers) with different shapes and hydrogen bonding capabilities. A drug may bind to its target protein exclusively in one tautomeric form. The population of the active tautomer at physiological pH is therefore a critical determinant of efficacy.

-

Pharmacokinetics (ADME):

-

Solubility: The OH-form is typically more acidic and may have different solubility profiles compared to the less polar CH-form.

-

Permeability: Changes in polarity and hydrogen bonding capacity between tautomers affect a molecule's ability to cross biological membranes.

-

Metabolism: Different tautomers may be recognized and metabolized by cytochrome P450 enzymes at different rates.

-

Conclusion

Tautomerism in 1,5-diphenylpyrazoles is a multifaceted phenomenon dominated by keto-enol equilibria. The predominance of a specific tautomer is a result of a sophisticated interplay between the molecule's intrinsic electronic properties and its external environment. A rigorous, combined approach utilizing high-resolution NMR spectroscopy, X-ray crystallography, and DFT calculations is essential for the unambiguous characterization of these systems. For scientists in drug discovery and development, a thorough understanding of the tautomeric landscape is not merely beneficial but imperative for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI. [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Royal Society of Chemistry. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Elguero-Claramunt/97214e262c3e1e93863481232c96c561b69f8355]([Link]

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]

-

Molecular modeling and synthesis of new 1,5-diphenylpyrazoles as breast cancer cell growth inhibitors. ResearchGate. [Link]

-

Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. National Institutes of Health (NIH). [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of health (NIH). [Link]

-

Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Biological Activities of 1,5-Diphenyl-1H-pyrazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-diphenyl-1H-pyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. While its role in established therapeutics like the COX-2 inhibitor Celecoxib is well-documented, ongoing research continues to uncover a remarkable breadth of novel biological activities. This guide provides an in-depth exploration of these emerging therapeutic potentials, moving beyond established applications to focus on recent advancements in oncology, inflammation, and infectious diseases. We will dissect the causality behind experimental designs, provide validated, step-by-step protocols for assessing biological activity, and visualize the complex signaling pathways these derivatives modulate. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of next-generation pyrazole-based therapeutics.

The Enduring Potential of the Pyrazole Scaffold

Pyrazole derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological effects including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The five-membered aromatic ring with two adjacent nitrogen atoms provides a unique and versatile scaffold for chemical modification, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The 1,5-diaryl substitution pattern, in particular, has proven to be a highly successful strategy in drug design, leading to the development of potent and selective agents for various therapeutic targets.[5] This guide will focus on the novel activities being explored for this specific class of compounds.

A typical workflow for the discovery and validation of novel biological activities for these derivatives involves a multi-stage process, beginning with rational design and synthesis, followed by a cascade of in vitro and in vivo evaluations.

Novel Anticancer Activities: Beyond COX-2 Inhibition

While the anti-inflammatory properties of some pyrazoles are linked to cancer therapy, recent research has unveiled direct, potent antiproliferative activities through diverse mechanisms unrelated to cyclooxygenase inhibition.[6][7] Derivatives have shown efficacy against a wide range of cancer cell lines, including breast, leukemia, lung, and liver cancer.[6][8][9]

Mechanism of Action: Targeting Key Oncogenic Pathways

Novel this compound derivatives have been identified as inhibitors of several critical proteins and pathways that drive cancer progression.

-

Kinase Inhibition: Certain derivatives exhibit potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, leading to cell cycle arrest.[6] Others have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK-2), key players in cell proliferation and survival signaling.[7]

-

Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been designed to target tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptosis.[8]

-

MCL-1 Inhibition: Very recent studies have identified phenylpyrazole derivatives as a new class of selective inhibitors for Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein often overexpressed in various tumors.[10] This represents a promising strategy to overcome resistance to other BCL-2 family inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Intricacies of 1,5-Diphenyl-1H-pyrazole: A Guide to its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The 1,5-Diphenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. While extensive research has illuminated the therapeutic potential of its numerous derivatives, this guide focuses on the fundamental mechanisms of action attributable to this core structure. By examining the activities of its closely related analogs, we can infer the intrinsic potential of the this compound moiety to modulate key cellular pathways implicated in a range of pathologies, including cancer, inflammation, and neurological disorders. This document serves as a technical resource, providing not only a synthesis of the current understanding of these mechanisms but also detailed, field-proven experimental protocols to empower further investigation.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in several FDA-approved drugs.[1] Its unique electronic properties and conformational flexibility allow for interaction with a wide variety of biological targets. The presence of two phenyl rings at the 1 and 5 positions of the pyrazole core in this compound provides a lipophilic character and potential for π-π stacking interactions with protein targets, further enhancing its drug-like properties.

I. Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

A significant body of evidence points to the potent anticancer activities of this compound derivatives. The primary mechanisms underlying this cytotoxicity are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

A. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Derivatives of this compound have been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. Subsequently, a cascade of caspase activation, primarily involving caspase-9 and the executioner caspase-3, leads to the cleavage of cellular substrates and ultimately, cell death.[2]

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates caspase-3. Some pyrazole derivatives have been shown to upregulate the expression of death receptors, sensitizing cancer cells to apoptotic signals.

Key Experimental Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This protocol details the detection of apoptosis in cancer cells treated with a this compound derivative using flow cytometry.

1. Cell Culture and Treatment:

- Seed cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

- Treat the cells with varying concentrations of the this compound compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

2. Cell Harvesting and Staining:

- Following treatment, collect both adherent and floating cells.

- Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

- Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour of staining.

- Use FITC signal detector (FL1) and PI signal detector (FL2) to identify four populations:

- Viable cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+)

Diagram: Apoptosis Induction Pathway

Caption: Proposed apoptotic pathways activated by this compound derivatives.

B. Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M or S phase. This prevents the cells from dividing and replicating their DNA, ultimately leading to cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Key Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with a this compound derivative.

1. Cell Culture and Treatment:

- Seed cells in 6-well plates and treat with the compound as described in the apoptosis protocol.

2. Cell Fixation:

- Harvest the cells and wash with PBS.

- Resuspend the cell pellet in 1 mL of ice-cold PBS.

- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

- Incubate the cells at -20°C for at least 2 hours.

3. Staining and Analysis:

- Centrifuge the fixed cells and wash with PBS.

- Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

- Incubate in the dark for 30 minutes at room temperature.

- Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The this compound scaffold is a cornerstone of many anti-inflammatory drugs. Its derivatives have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response.

A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[3][4] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, thereby blocking the production of leukotrienes, another class of potent inflammatory mediators.[4]

Table 1: COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Class | Representative Compound | Target | IC50 (µM) | Reference |

| 1,5-Diaryl Pyrazole | Celecoxib | COX-2 | 0.04 | [3] |

| 1,5-Diaryl Pyrazole Derivative | T3 | COX-2 | 0.781 | [5] |

| 1,5-Diaryl Pyrazole Derivative | T5 | COX-2 | 0.781 | [5] |

B. Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Pyrazole derivatives have been demonstrated to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines and mediators.

Diagram: Anti-inflammatory Mechanisms

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,5-Diphenyl-1H-pyrazole in different organic solvents

An In-Depth Technical Guide to the Solubility of 1,5-Diphenyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document moves beyond a simple presentation of data. It offers a detailed exploration of the physicochemical principles governing the dissolution of this compound and provides a robust, step-by-step protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach the solubility of pyrazole derivatives.

Introduction: The Significance of this compound

This compound is an aromatic heterocyclic compound featuring a five-membered pyrazole ring with phenyl group substitutions at the 1 and 5 positions.[1] The pyrazole motif is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][3][4] Derivatives of this scaffold have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5]

The efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is heavily influenced by its solubility.[6] Poor solubility can lead to incomplete absorption and variable therapeutic outcomes.[6] Therefore, accurately characterizing the solubility of this compound in various organic solvents is a critical preliminary step in:

-

Drug Formulation: Selecting appropriate solvent systems for liquid dosage forms or for the crystallization process.

-

Organic Synthesis: Choosing suitable solvents to ensure reactants are in the same phase, facilitating efficient chemical reactions.

-

Purification: Developing effective recrystallization procedures to obtain high-purity material.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.[7]

Physicochemical Profile and Theoretical Solubility Principles

Understanding the molecular structure of this compound is essential to predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | [1] |

| Molecular Weight | 220.28 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [1][8] |

| Structure | A five-membered pyrazole ring with phenyl groups at N1 and C5 positions. | [1] |

The core principle governing solubility is "like dissolves like."[9] This means a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound presents two distinct features:

-

Nonpolar Character: The two phenyl rings are large, aromatic, and hydrophobic. They contribute significantly to the molecule's nonpolar nature, suggesting good solubility in nonpolar or weakly polar organic solvents.

-

Polar Character: The pyrazole ring contains two nitrogen atoms, creating a dipole moment and offering sites for potential hydrogen bonding (as an acceptor).[2] This imparts a degree of polarity to the molecule.

This dual character suggests that its solubility will be a nuanced balance of these competing factors. It is expected to exhibit moderate to high solubility in a range of organic solvents, with poor solubility in highly polar solvents like water.[1][8] The large, rigid, and planar nature of the molecule, conferred by the phenyl groups, can also lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[5]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the potential intermolecular forces at play when this compound is introduced to different classes of organic solvents.

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

A. Materials and Equipment

-

This compound (high purity, solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control [10]* Centrifuge with appropriate vial holders

-

Calibrated pipettes and tips

-

Volumetric flasks

-

HPLC or UV-Vis Spectrophotometer for quantification [11]* Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

B. Procedure

-

Preparation of Vials:

-

Accurately weigh approximately 10-20 mg of this compound directly into a glass vial. The key is to add an amount that will visibly exceed the saturation point.

-

Carefully add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent to assess variability. [10]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). [6] * Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. [6][12] * Causality Check: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. The extended time allows the dynamic process of dissolving and precipitating to reach a steady state (saturation). [12]

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand for 30 minutes to let larger particles settle.

-

To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). [6]Alternatively, carefully draw the supernatant through a syringe filter compatible with the solvent. [11] * Trustworthiness Check: This step is critical. Failure to completely remove undissolved microparticles will lead to an overestimation of solubility. [6]

-

-

Sample Analysis and Quantification:

-

Immediately after separation, carefully pipette a known aliquot of the clear supernatant into a volumetric flask.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.

-

Prepare a calibration curve using known concentrations of this compound in the same solvent.

-

Analyze the diluted samples and determine their concentration by comparing the analytical response to the calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Calculate the mean and standard deviation for the triplicate measurements.

-

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear, comparative format.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar | 1.88 | Experimental Value | Calculated Value |

| Toluene | Aromatic | 2.38 | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | 9.08 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 24.5 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound is a complex property dictated by its unique molecular structure, which combines significant nonpolar regions with a polar heterocyclic core. While theoretical principles provide a predictive framework, empirical determination via the robust shake-flask method is essential for obtaining accurate, actionable data for research and development. By following the detailed protocol outlined in this guide, scientists can confidently characterize the solubility profile of this important compound, enabling informed decisions in formulation, synthesis, and analysis, thereby accelerating the path from discovery to application.

References

-

Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

DETERMINATION OF SOLUBILITY. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Annex 4 - Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Available at: [Link]

-

Impact of Centrifugation Parameters on Saturation Shake-Flask Solubility Measurement. MDPI. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Experiment 1 Solubility of Organic Compounds. Scribd. Available at: [Link]

-

1,3-Diphenyl-1H-pyrazole | C15H12N2. PubChem. Available at: [Link]

-

1H-Pyrazole, 4,5-dihydro-1,3-diphenyl- (CAS 2538-52-5). Cheméo. Available at: [Link]

-

Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. ResearchGate. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives of this compound-3,4-dicarboxylic Acid. ResearchGate. Available at: [Link]

-

This compound-3-CARBOXYLIC ACID. Chemsrc. Available at: [Link]

-

The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

-

1,5-Diphenyl-4-(phenylazo)-1H-pyrazole | C21H16N4. PubChem. Available at: [Link]

-

3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. PubMed Central. Available at: [Link]

-

1H-Pyrazole, 3,5-diphenyl-. NIST WebBook. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]

-

Synthesis and characterization of some pyrazole derivatives of 1,5diphenyl1Hpyrazole3,4dicarboxylic acid. ElectronicsAndBooks. Available at: [Link]

Sources

- 1. CAS 6831-89-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

- 10. who.int [who.int]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 1,5-Diphenyl-1H-pyrazole Analogs

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of metabolic stability, hydrogen bonding capability, and aromaticity.[3] Among its many derivatives, 1,5-Diphenyl-1H-pyrazole analogs have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This technical guide provides an in-depth exploration of the synthesis and structural elucidation of these valuable compounds. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their own discovery efforts. We will navigate the foundational synthetic strategies, present a detailed, self-validating experimental protocol, and thoroughly dissect the analytical techniques required to unequivocally confirm the identity and purity of the target molecules.

Section 1: Foundational Synthetic Strategies: The Knorr Synthesis and its Variants

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[6][7][8] This powerful reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][9]

The Core Mechanism: 1,3-Diketone and Phenylhydrazine

The archetypal reaction for our target scaffold involves the condensation of 1,3-diphenylpropane-1,3-dione (a symmetrical 1,3-diketone) with phenylhydrazine.

Causality of the Reaction:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the electrophilic carbonyl carbons of the diketone.[10]

-

Intermediate Formation: This attack forms a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The use of a symmetrical diketone like 1,3-diphenylpropane-1,3-dione simplifies the reaction, as it yields a single product. The use of an unsymmetrical diketone can lead to a mixture of two regioisomers, a critical consideration in synthetic design.[6][9]

Alternative Precursors: Synthesis from Chalcones

An alternative and highly effective route involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[8][11] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[6][9][12] For instance, a chalcone can be epoxidized first, followed by reaction with hydrazine hydrate and subsequent dehydration to yield the final pyrazole.[8]

Section 2: Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol provides a self-validating system for the synthesis of a representative analog, 1,3,5-triphenyl-1H-pyrazole, utilizing the classical Knorr condensation.

Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.

Materials:

-

1,3-Diphenylpropane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Deionized Water

Sources

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

A Technical Guide to the Theoretical Electronic Structure of 1,5-Diphenyl-1H-pyrazole: From Quantum Mechanics to Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, valued for its metabolic stability and versatile chemical properties.[1][2] Among its derivatives, 1,5-Diphenyl-1H-pyrazole serves as a crucial building block for developing novel therapeutic agents, particularly in oncology.[3][4][5] This guide provides an in-depth exploration of the theoretical framework used to elucidate the electronic structure of this compound. By leveraging quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can decode the fundamental properties that govern its reactivity, intermolecular interactions, and photophysical behavior. This understanding is paramount for the rational design of next-generation pharmaceuticals and advanced organic materials.

The Significance of Pyrazoles in Modern Science

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] This arrangement imparts a unique combination of polarity, reactivity, and structural rigidity, making the pyrazole ring a "privileged scaffold" in drug discovery.[1] Numerous approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[1] The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and analgesic properties—stems directly from their electronic characteristics and their ability to engage with biological targets through specific intermolecular interactions.[2][3][6]

Understanding the electronic structure is not merely an academic exercise; it provides a predictive roadmap for medicinal chemists. It allows us to:

-

Predict Reactivity: Identify which sites on the molecule are susceptible to electrophilic or nucleophilic attack.

-

Model Receptor Binding: Understand how the molecule will interact with the active site of a protein.

-

Optimize Pharmacokinetics: Tune electronic properties to improve absorption, distribution, metabolism, and excretion (ADME).

-

Design Novel Materials: Predict and control the optical and electronic properties for applications in optoelectronics.

The Computational Chemist's Toolkit: DFT and TD-DFT

To probe the electronic world of molecules like this compound, we turn to computational quantum chemistry. First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool, offering a powerful balance between accuracy and computational cost.

Why DFT? Instead of solving the complex many-electron Schrödinger equation directly, DFT simplifies the problem by calculating the total electronic energy from the electron density. This approach is highly effective for studying the ground-state properties of medium to large-sized organic molecules. A common and reliable functional for this work is Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP), which consistently provides excellent agreement with experimental data for molecular geometries and electronic properties.[7][8]

Why TD-DFT? While DFT excels at ground-state properties, understanding how a molecule interacts with light requires studying its excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic transition energies and intensities, effectively simulating the molecule's UV-Visible absorption spectrum.[9][10]

A Validated Protocol for Analyzing Electronic Structure

A robust computational workflow is essential for generating reliable and reproducible results. The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.

Caption: Relationship between theoretical electronic properties and their application in drug design.

-

Informed Pharmacophore Modification: The MEP map clearly identifies the nitrogen atoms as key hydrogen bond acceptors. A drug designer could introduce substituents onto the phenyl rings to modulate the electron density on these nitrogens, thereby fine-tuning the binding affinity to a target protein, such as a kinase or a cyclooxygenase enzyme. [3][6]* Predicting Metabolism: The HOMO distribution highlights the regions most susceptible to oxidative metabolism. By strategically placing blocking groups (like fluorine) at these sites, medicinal chemists can enhance the metabolic stability and prolong the half-life of a drug candidate.

-

Building Quantitative Structure-Activity Relationship (QSAR) Models: The calculated electronic descriptors (HOMO/LUMO energies, hardness, etc.) can be used as parameters in QSAR models. These models statistically correlate molecular features with biological activity, enabling the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and testing. [4]

Conclusion and Future Outlook

Theoretical studies provide an unparalleled, atom-level view of the electronic structure of this compound. Through a systematic computational protocol using DFT and TD-DFT, we can characterize its molecular orbitals, predict its reactivity, and understand its interactions, all of which are critical for its application in drug development. The insights gained from analyzing the HOMO-LUMO gap, MEP maps, and simulated spectra form a direct bridge between fundamental quantum mechanics and the rational design of more effective and selective therapeutic agents.

Future work in this area will likely focus on more complex simulations, including:

-

Explicit Solvent Models: Studying the electronic structure in an aqueous environment to better mimic physiological conditions.

-

Molecular Docking and Dynamics: Simulating the precise binding mode and interaction energies of 1,5-diphenylpyrazole derivatives within the active sites of specific enzymes. [11][12]* Excited-State Dynamics: Investigating the photophysical properties for applications in photodynamic therapy or as fluorescent probes.

By continuing to integrate these advanced computational techniques, the scientific community can accelerate the discovery and optimization of pyrazole-based molecules to address pressing challenges in medicine and materials science.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijpsnonline.com. [Link]

-

Molecular modeling and synthesis of new 1,5-diphenylpyrazoles as breast cancer cell growth inhibitors. (2015). ResearchGate. [Link]

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014). ResearchGate. [Link]

-

Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). SCIRP. [Link]

-

Synthesis, molecular modeling studies and selective inhibitory activity against MAO of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. (2008). PubMed. [Link]

-

First-principles study of electronic ad dielectric properties of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. (n.d.). TSI Journals. [Link]

-

Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method. (2015). Semantic Scholar. [Link]

-

First-principles Study of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. (2016). TSI Journals. [Link]

-

Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method. (2015). Der Pharma Chemica. [Link]

-

First principle calculations of the electronic and vibrational properties of the 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole molecule. (2015). PubMed. [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). PMC. [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022). PubMed. [Link]

-

Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis of 3,5-Diphenyl-1H-Pyrazoles. (n.d.). Scite. [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2021). ResearchGate. [Link]

-

Vibrational Spectroscopic Studies, HOMO–LUMO and MEP Analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole with use X-ray Diffractions and DFT calculations. (2016). ResearchGate. [Link]

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). jchemlett.com. [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Publishing. [Link]

-

Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method. (2015). ResearchGate. [Link]

-